N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopropanamine
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Overview
Description
N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopropanamine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a cyclopropanamine moiety attached to a benzyl group that is substituted with both fluoro and trifluoromethyl groups. These substituents impart distinct chemical and physical properties to the compound, making it valuable in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopropanamine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzyl bromide with cyclopropanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amine derivatives. Substitution reactions can result in a variety of substituted benzyl cyclopropanamines .
Scientific Research Applications
N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s fluoro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzylamine
- 4-Fluoro-3-nitrobenzotrifluoride
Uniqueness
N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopropanamine is unique due to the combination of its cyclopropanamine moiety with fluoro and trifluoromethyl substituents. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclopropane ring adds strain and rigidity to the molecule, which can influence its interaction with biological targets and its overall stability .
Properties
IUPAC Name |
N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-10-4-1-7(6-16-8-2-3-8)5-9(10)11(13,14)15/h1,4-5,8,16H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKSIQDQCSVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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